3-(2-chlorophenyl)-N-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-{4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methyl-oxazole ring, and a dimethylpiperidinyl-sulfonyl phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-{4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}THIOUREA typically involves multiple steps, starting with the preparation of the oxazole ring. The chlorophenyl group is introduced through a substitution reaction, followed by the addition of the thiourea group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial use.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-{4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}THIOUREA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly involving the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-{4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}THIOUREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-{4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-{4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}THIOUREA stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27ClN4O4S2 |
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Molecular Weight |
547.1 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C25H27ClN4O4S2/c1-15-12-16(2)14-30(13-15)36(32,33)19-10-8-18(9-11-19)27-25(35)28-24(31)22-17(3)34-29-23(22)20-6-4-5-7-21(20)26/h4-11,15-16H,12-14H2,1-3H3,(H2,27,28,31,35) |
InChI Key |
OORSBRFOZWRHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C |
Origin of Product |
United States |
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